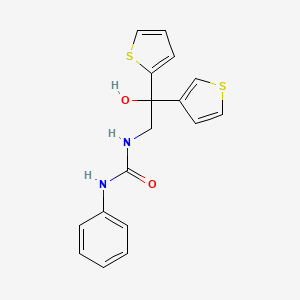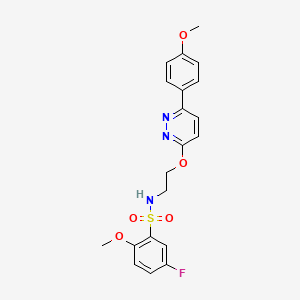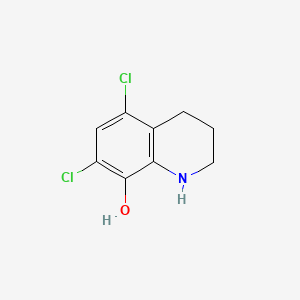
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol: is a heterocyclic compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dichloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
化学反应分析
Types of Reactions:
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the chloro positions, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, anticancer, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The exact mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
相似化合物的比较
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-6-ol
Uniqueness: 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its specific substitution pattern and the presence of both chloro and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLCPWMVWUZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2Cl)Cl)O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID4245502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2694206.png)
![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)
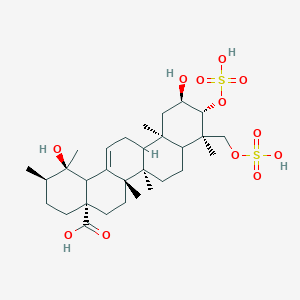
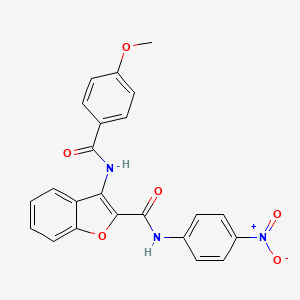
methanone hydrochloride](/img/structure/B2694213.png)
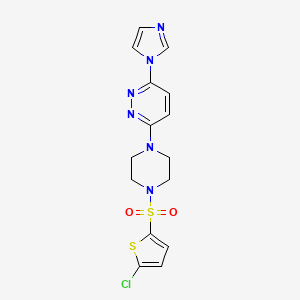
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2694215.png)
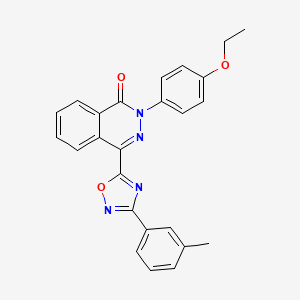

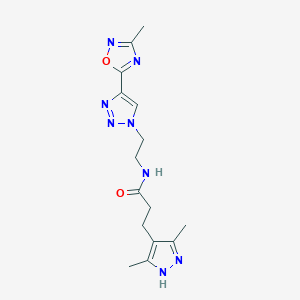
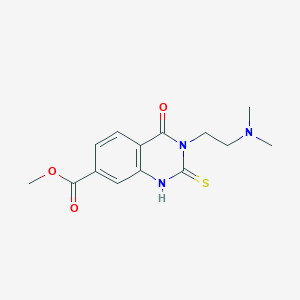
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)
